molecular formula C12H9FO3S B12078062 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12078062
M. Wt: 252.26 g/mol
InChI Key: UPPINUJIACYWSX-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H9FO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorobenzyl group attached via an ether linkage to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through an etherification reaction, where 3-fluorobenzyl alcohol reacts with the thiophene derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

    3-((4-Fluorobenzyl)oxy)thiophene-2-carboxylic acid: A positional isomer with similar properties but different reactivity.

    4-((3-Fluorophenyl)methoxy)thiophene-2-carboxylic acid: A compound with a similar structure but different substituent on the benzyl group.

Uniqueness: 4-((3-Fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C12H9FO3S

Molecular Weight

252.26 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H9FO3S/c13-9-3-1-2-8(4-9)6-16-10-5-11(12(14)15)17-7-10/h1-5,7H,6H2,(H,14,15)

InChI Key

UPPINUJIACYWSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CSC(=C2)C(=O)O

Origin of Product

United States

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